Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide
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Overview
Description
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with 2,2-bis(methylthio)ethenyl groups at the 2 and 6 positions, and a methyl group at the 1 position, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide typically involves the reaction of 2,6-dimethylpyridine with a suitable reagent to introduce the 2,2-bis(methylthio)ethenyl groups. This can be achieved through a series of steps including halogenation, substitution, and quaternization reactions. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iodine or other halogen sources.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to streamline the process. These methods aim to reduce the environmental impact and improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions typically occur under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have potential as a biological probe or as a starting material for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide involves its interaction with molecular targets through its pyridinium core and the reactive ethenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium derivatives with different substituents at the 2 and 6 positions, such as:
- Pyridinium, 2,6-dimethyl-, iodide
- Pyridinium, 2,6-diethyl-, iodide
- Pyridinium, 2,6-bis(phenylthio)ethenyl-, iodide
Uniqueness
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is unique due to the presence of the 2,2-bis(methylthio)ethenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
104664-44-0 |
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Molecular Formula |
C14H20INS4 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2,6-bis[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H20NS4.HI/c1-15-11(9-13(16-2)17-3)7-6-8-12(15)10-14(18-4)19-5;/h6-10H,1-5H3;1H/q+1;/p-1 |
InChI Key |
OFFABDJJVYNCDL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC=C1C=C(SC)SC)C=C(SC)SC.[I-] |
Origin of Product |
United States |
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